molecular formula C7H9NO2 B1396208 2-Azabicyclo[2.2.2]octane-3,5-dione CAS No. 596795-04-9

2-Azabicyclo[2.2.2]octane-3,5-dione

Cat. No. B1396208
M. Wt: 139.15 g/mol
InChI Key: DNQSEXIKKWCLJN-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.2.2]octane-3,5-dione is a chemical compound with the CAS Number 596795-04-9 . It is a crystalline compound with a molecular weight of 139.15 .


Synthesis Analysis

The synthesis of 2-Azabicyclo[2.2.2]octane-3,5-dione involves a hetero-Diels−Alder reaction of an electron-deficient nitrile, p-toluenesulfonyl cyanide, with the silyl enol ether of cyclohexenone . This reaction produces a hydrolytically sensitive [4 + 2] adduct in good yield . The use of Mander’s reagent, ethyl cyanoformate, with the same diene, produces an unstable adduct .


Molecular Structure Analysis

The molecular structure of 2-Azabicyclo[2.2.2]octane-3,5-dione is represented by the InChI code 1S/C7H9NO2/c9-6-3-4-1-2-5(6)7(10)8-4/h4-5H,1-3H2,(H,8,10) .


Chemical Reactions Analysis

The key chemical reaction involved in the formation of 2-Azabicyclo[2.2.2]octane-3,5-dione is the hetero-Diels−Alder reaction . This reaction involves an electron-deficient nitrile and the silyl enol ether of cyclohexenone .

It has a storage temperature of room temperature .

Scientific Research Applications

Molecular and Crystal Structure Studies

2-Azabicyclo[2.2.2]octane-3,5-dione derivatives have been utilized in the exploration of molecular and crystal structures. A study highlighted the synthesis of 3,5-diazabicyclo[2.2.2]octane-2,6-diones, which provided an opportunity to elucidate crystal-engineering structure−structure relationship (SSR) principles, given their propensity to form various crystalline forms while maintaining consistent hydrogen bonding (Brewer, Parkin, & Grossman, 2004).

Synthesis of Tecomanine

The compound's derivatives have been used in the synthesis of complex organic structures like tecomanine. Desymmetrization of cis-bicyclo[3.3.0]octane-3,7-dione through the Schmidt reaction led to the synthesis of tecomanine, demonstrating the compound's utility in organic synthesis (Vidari et al., 1997).

Intramolecular Michael-Type Reactions

2,4-diazabicyclo[3.3.0]octane-3,7-diones were synthesized using intramolecular Michael-type reactions, highlighting the compound's role in facilitating complex chemical transformations (Harris, 1980).

Supramolecular Chemistry

In supramolecular chemistry, racemic and enantiomeric 2,5-diazabicyclo[2.2.2]octane-3,6-dione-dicarboxylic acids and their diesters have been synthesized for use as functionalized building blocks. These compounds exhibit stability and persistent motifs in their crystal structures, which are significant for the development of supramolecular assemblies (Lyssenko, Lenev, & Kostyanovsky, 2002).

Catalysis in Asymmetric Synthesis

The compound has been applied in catalysis for asymmetric synthesis. For example, C2-symmetric bicyclo[2.2.2]octa-2,5-dienes derived from 2-azabicyclo[2.2.2]octane-3,5-dione have been used in rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to alpha,beta-unsaturated ketones, demonstrating high enantioselectivity and catalytic activity (Otomaru et al., 2005).

properties

IUPAC Name

2-azabicyclo[2.2.2]octane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-6-3-4-1-2-5(6)7(10)8-4/h4-5H,1-3H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQSEXIKKWCLJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)CC1NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azabicyclo[2.2.2]octane-3,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azabicyclo[2.2.2]octane-3,5-dione
Reactant of Route 2
2-Azabicyclo[2.2.2]octane-3,5-dione
Reactant of Route 3
2-Azabicyclo[2.2.2]octane-3,5-dione
Reactant of Route 4
2-Azabicyclo[2.2.2]octane-3,5-dione
Reactant of Route 5
2-Azabicyclo[2.2.2]octane-3,5-dione
Reactant of Route 6
2-Azabicyclo[2.2.2]octane-3,5-dione

Citations

For This Compound
1
Citations
JD Cuthbertson, AA Godfrey, RJK Taylor - Synlett, 2010 - thieme-connect.com
An efficient one-pot amination/lactamisation sequence for the preparation of 2-azabicyclo [2.2. 2] octanones from 6-carboalkoxycyclohex-2-enones and aqueous ammonia is described. …
Number of citations: 5 www.thieme-connect.com

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